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Compound of Interest

Compound Name: 1-Chloro-3-methyl-1-butene

Cat. No.: B15485646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-3-methyl-1-butene, a halogenated alkene of interest in various chemical syntheses.

Due to the limited availability of public experimental data for this specific compound, this

document presents a combination of experimental mass spectrometry data and predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions

are based on established principles of spectroscopy and data from analogous structures.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1-Chloro-3-
methyl-1-butene.

Table 1: Mass Spectrometry (MS) Data (Experimental)

m/z Relative Intensity (%) Assignment

104 25 [M]⁺ (Molecular ion, ³⁵Cl)

106 8 [M+2]⁺ (Molecular ion, ³⁷Cl)

69 100 [M-Cl]⁺

41 60 [C₃H₅]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15485646?utm_src=pdf-interest
https://www.benchchem.com/product/b15485646?utm_src=pdf-body
https://www.benchchem.com/product/b15485646?utm_src=pdf-body
https://www.benchchem.com/product/b15485646?utm_src=pdf-body
https://www.benchchem.com/product/b15485646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from the NIST WebBook.[1]

Table 2: Predicted ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~6.1 Doublet 1H H-1

~5.9 Doublet of doublets 1H H-2

~2.4 Multiplet 1H H-3

~1.1 Doublet 6H 2 x CH₃

Table 3: Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~135 C-2

~120 C-1

~35 C-3

~22 2 x CH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium =C-H stretch

~2970-2870 Strong C-H stretch (alkyl)

~1640 Medium C=C stretch

~1380, ~1365 Medium C-H bend (isopropyl split)

~750 Strong C-Cl stretch
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Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 1-Chloro-3-methyl-1-butene.

Methodology:

Sample Preparation: A sample of 1-Chloro-3-methyl-1-butene (5-10 mg) is dissolved in

approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry

NMR tube. The solution must be free of any particulate matter.

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-3 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each unique carbon.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. Phase and baseline corrections are applied. The

chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Chloro-3-methyl-1-butene.

Methodology:

Sample Preparation: As 1-Chloro-3-methyl-1-butene is a volatile liquid, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Chloro-3-methyl-
1-butene.

Methodology:

Sample Introduction: For a volatile compound like 1-Chloro-3-methyl-1-butene, a gas

chromatography-mass spectrometry (GC-MS) system is ideal.[2] The sample is injected into
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the GC, where it is vaporized and separated from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a

function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of an organic molecule like 1-Chloro-3-methyl-1-butene.
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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